N-(Pyridin-3-yl)picolinamide

Overview

Description

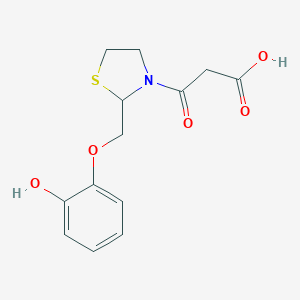

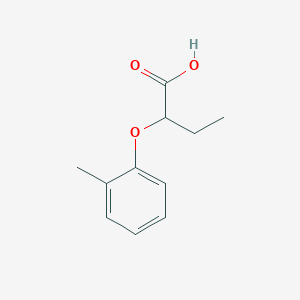

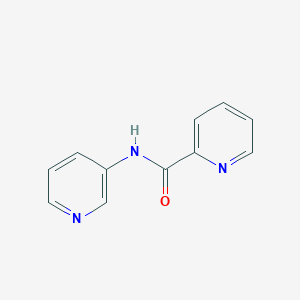

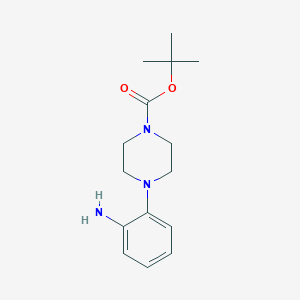

“N-(Pyridin-3-yl)picolinamide”, also known as 3-pyridylnicotinamide (3-pna), is an organic compound. It is a kinked dipodal dipyridine that is synthesized through the reaction of nicotinoyl chloride and 3-aminopyridine .

Synthesis Analysis

The synthesis of “N-(Pyridin-3-yl)picolinamide” involves a sequential reaction with benzaldehydes promoted by Pd(TFA)2. This cascade reaction involves the condensation of picolinamide and two aldehyde molecules promoted by trifluoroacetic acid (TFA) generated in situ from Pd(TFA)2 . Another method involves the use of magnesium oxide nanoparticles .Molecular Structure Analysis

The molecular formula of “N-(Pyridin-3-yl)picolinamide” is C10H14N2O . The average mass is 178.231 Da and the monoisotopic mass is 178.110611 Da .Chemical Reactions Analysis

The chemical reactions involving “N-(Pyridin-3-yl)picolinamide” include a cascade reaction that involves the condensation of picolinamide and two aldehyde molecules .Scientific Research Applications

Synthesis of Tetracoordinated Organoboron Complexes

N-(Pyridin-3-yl)picolinamide has been used in the synthesis of picolinamide-supported tetracoordinated organoboron complexes . These complexes contain diaryl boronyl segments and have been synthesized for the first time . The optical experiments discovered these five-membered boron-containing complexes were aggregation-induced emission (AIE) active, thus affording a new class of AIE molecules .

Development of Aggregation-Induced Emission (AIE) Molecules

The picolinamide-supported tetracoordinated organoboron complexes, synthesized using N-(Pyridin-3-yl)picolinamide, were found to be AIE active . This discovery has led to the development of a new class of AIE molecules, which have potential applications in organic optoelectronic materials or other situations that demand solid-state emissions, such as organic lasers and organic light-emitting diodes (OLEDs) .

Synthesis of 4,5-Disubstituted 2-(Pyridin-2-yl)oxazoles

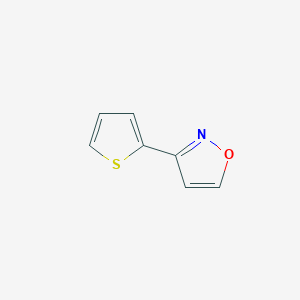

N-(Pyridin-3-yl)picolinamide has been used in a synthetic method for obtaining 4,5-disubstituted 2-(pyridin-2-yl)oxazoles . This method involves a cascade reaction of picolinamide and two aldehyde molecules promoted by trifluoroacetic acid (TFA) generated in situ from Pd (TFA)2 .

Development of New Synthetic Methods

The use of N-(Pyridin-3-yl)picolinamide in the synthesis of 4,5-disubstituted 2-(pyridin-2-yl)oxazoles has led to the development of a new synthetic method . This method provides rapid access to synthetically valuable triaryloxazoles from readily available starting materials under mild conditions .

Coordination Chemistry

N-(Pyridin-3-yl)picolinamide is a pyridine-based ligand that has been extensively studied for its coordination chemistry. It has potential applications in various fields due to its ability to form complexes with various metal ions.

Biological Activities

N-(Pyridin-3-yl)picolinamide has also gained significant interest due to its potential biological activities. However, more research is needed to fully understand and utilize its biological properties.

Safety And Hazards

Future Directions

The future directions of “N-(Pyridin-3-yl)picolinamide” research could involve the synthesis of picolinamide-supported tetracoordinated organoboron complexes with aggregation-induced emission property . These complexes could be used in organic optoelectronic materials or other situations that demand solid-state emissions, such as organic lasers and organic light-emitting diodes (OLEDs) .

properties

IUPAC Name |

N-pyridin-3-ylpyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O/c15-11(10-5-1-2-7-13-10)14-9-4-3-6-12-8-9/h1-8H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFNIEYQHEQHCNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)NC2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(Pyridin-3-yl)picolinamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-(hydroxymethyl)bicyclo[1.1.0]butane-1-carboxylate](/img/structure/B62876.png)

![4,5,6,6a-Tetrahydro-3aH-cyclopenta[d]isoxazole-3-carboxylic acid](/img/structure/B62880.png)

![8-Chloro-[1,3]thiazolo[5,4-G]quinazoline](/img/structure/B62887.png)

![[(2R,3S,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-hexoxyoxan-2-yl]methyl acetate](/img/structure/B62897.png)